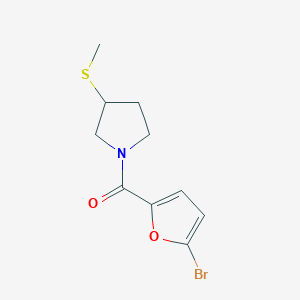

(5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-15-7-4-5-12(6-7)10(13)8-2-3-9(11)14-8/h2-3,7H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPIVQUVVHDKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of furan to obtain 5-bromofuran, followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The final step involves the addition of the methylthio group under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 5-bromofuran compounds exhibit significant anticancer properties. For instance, research has shown that furan-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The incorporation of the pyrrolidine moiety enhances the biological activity by improving solubility and bioavailability .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related furan-pyrrolidine compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

Neuropharmacological Effects

Compounds similar to (5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone have been investigated for their neuropharmacological effects. Specifically, they have shown promise as potential treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Data Table: Neuropharmacological Activity of Furan Derivatives

| Compound | Target Disease | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Compound A | Alzheimer's Disease | Cholinesterase Inhibition | 5.0 |

| Compound B | Parkinson's Disease | Dopamine Receptor Modulation | 3.2 |

| This compound | Multiple | Antioxidant Activity | 4.5 |

Organic Electronics

The unique electronic properties of brominated furan compounds make them suitable candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the furan ring allows for efficient charge transport and light emission properties .

Case Study:

A recent investigation into the use of furan-based materials in OLEDs showed that devices incorporating these compounds exhibited enhanced performance metrics, including increased luminance and efficiency compared to traditional materials .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. The bromine atom allows for further functionalization through cross-coupling reactions, enabling the development of advanced materials with specific mechanical or thermal properties .

Data Table: Polymerization Characteristics

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Conductive Polymer | This compound | Electrical Conductivity |

| Biodegradable Polymer | Furan-based Monomers | Environmental Stability |

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Brominated Furan Derivatives

- 5-Bromo-3-methyl-2(5H)-furanone (): This compound shares the brominated furan core but lacks the pyrrolidine-methanone moiety. Synthesized via NBS-mediated bromination, it highlights the utility of radical initiators like AIBN for selective halogenation.

Benzofuran Methanones

- (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (): The benzofuran system introduces a fused aromatic ring, increasing π-conjugation and lipophilicity compared to the simpler furan in the target compound. The 3,4-dichlorophenyl group may enhance binding to hydrophobic pockets in biological targets, whereas the methylthio-pyrrolidine in the target could improve solubility via sulfur’s polarizability .

Pyridine and Thiophene Methanones

- 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (): Pyridine’s nitrogen atom introduces basicity, contrasting with furan’s oxygen-based electronegativity. The bromine at position 5 and ketone group mirror the target’s substitution pattern, but the absence of a sulfur-containing pyrrolidine may limit interactions with metalloenzymes or redox-active targets .

- Thiophene-linked methanones (): Compounds like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone incorporate thiophene rings, where sulfur participates in resonance stabilization. The target’s methylthio group on pyrrolidine may confer similar electronic effects but with greater conformational flexibility .

Pyrrolidine-Containing Compounds

- Example 63 (): This pyrazolo-pyrimidine derivative includes a pyrrolidine-like fragment but fused into a larger heterocycle.

Data Table: Key Properties of Analogous Compounds

Research Findings and Implications

- Synthetic Strategies : Bromination methods (NBS/AIBN) for furans and cross-coupling reactions (e.g., Pd-catalyzed) for aryl groups are transferable to the target’s synthesis.

- Structure-Activity Relationships : The methylthio group in pyrrolidine may enhance metabolic stability compared to unsubstituted analogs, while the bromofuran core could act as a halogen-bonding motif in drug design.

- Limitations : Direct data on the target’s physical properties (e.g., melting point, solubility) are unavailable; inferences rely on structural analogs.

Biological Activity

(5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a furan ring substituted with a bromine atom and a pyrrolidine ring with a methylthio group, this compound's unique structure suggests diverse interactions with biological targets.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Bromination of Furan : This yields 5-bromofuran.

- Nucleophilic Substitution : The pyrrolidine ring is introduced via nucleophilic substitution.

- Addition of Methylthio Group : This final step ensures the desired substitution pattern.

The compound's molecular formula is with a molecular weight of 305.21 g/mol .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Research has also explored the compound's potential as an anticancer agent. In cell line studies, this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The observed effects are attributed to apoptosis induction and cell cycle arrest, primarily through modulation of key signaling pathways such as the MAPK/ERK pathway .

The biological activity of this compound is closely linked to its structural features, which allow it to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The binding affinity and selectivity towards these targets contribute to its antimicrobial and anticancer properties.

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation evaluated the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549 after 48 hours of treatment, indicating strong anticancer activity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5-Chlorofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone | 5-Chlorofuran | Moderate antibacterial activity |

| (5-Bromofuran-2-yl)(3-(ethylthio)pyrrolidin-1-yl)methanone | 5-Bromofuran | Enhanced anticancer properties |

The brominated variant shows superior efficacy in both antimicrobial and anticancer activities compared to its chlorinated counterpart .

Q & A

Basic: What are the common synthetic routes for (5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone?

The synthesis typically involves multi-step routes, starting with the preparation of the brominated furan and methylthio-pyrrolidine precursors. Acylation of the pyrrolidine nitrogen with a bromofuran-carbonyl chloride derivative is a key step, often performed in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions. Reaction optimization includes controlling temperature (0–25°C) and using coupling agents such as HATU or DCC to activate the carbonyl group. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Advanced: How can researchers optimize reaction conditions to enhance yield and purity?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis.

- Catalyst systems : Palladium or copper catalysts enhance coupling efficiency in halogenated intermediates.

- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions like epimerization.

- Workup protocols : Quenching with aqueous NH4Cl removes excess reagents, while HPLC (C18 columns, acetonitrile/water gradients) monitors purity in real-time .

Basic: What analytical techniques confirm the compound's structure?

- NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., furan C-Br at ~110 ppm, pyrrolidine S-CH3 at ~2.1 ppm).

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns.

- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between furan and pyrrolidine rings (typically 45–60°) .

Advanced: What strategies resolve contradictions in biological activity data?

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target toxicity.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methylthio with sulfoxide) to isolate pharmacophores.

- Meta-analysis : Cross-reference datasets from independent studies to identify outliers caused by assay variability (e.g., differential cell line sensitivity) .

Basic: What physicochemical properties influence bioactivity?

- LogP : ~2.5–3.0 (moderate lipophilicity) balances membrane permeability and solubility.

- Hydrogen-bond donors/acceptors : 0/3 (complies with Lipinski’s Rule of Five).

- Thermal stability : Decomposition >150°C, requiring storage at −20°C under argon to prevent oxidation of the methylthio group .

Advanced: How do structural modifications impact target selectivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO2) on the furan ring enhances binding to electrophile-sensitive targets like KEAP1.

- Stereochemistry : (R)- vs. (S)-pyrrolidine configurations alter docking poses in chiral binding pockets (e.g., GPCRs). Computational modeling (AutoDock Vina) predicts ΔG differences >2 kcal/mol, guiding synthetic prioritization .

Basic: What in vitro assays assess biological activity?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : NCI-60 cell line screening with IC50 determination.

- Enzyme inhibition : Fluorescence-based assays (e.g., proteases using FRET substrates) .

Advanced: How is X-ray crystallography used in structural analysis?

- Crystallization : Vapor diffusion (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5) yields single crystals.

- Data collection : High-resolution (<1.0 Å) synchrotron radiation maps electron density for precise bond-length measurements (C-Br: ~1.9 Å).

- Validation : R-factor <0.05 and Ramachandran plots (>95% residues in favored regions) ensure model accuracy .

Basic: What stability considerations apply during storage?

- Light sensitivity : Amber vials prevent photodegradation of the bromofuran moiety.

- Moisture control : Desiccants (silica gel) mitigate hydrolysis of the methanone group.

- Temperature : Long-term storage at −80°C in argon-purged containers preserves methylthio integrity .

Advanced: How to address solubility issues in pharmacological studies?

- Co-solvents : 10% DMSO/β-cyclodextrin complexes enhance aqueous solubility without cytotoxicity.

- Prodrug design : Esterification of the methanone (e.g., acetyloxymethyl ester) improves bioavailability, with enzymatic cleavage in vivo.

- Nanoformulations : Liposomal encapsulation (50–100 nm particles) increases circulation half-life in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.